2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
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Overview
Description
2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is an organic compound belonging to the pyrimidobenzodiazepine family. This family of compounds is known for its complex fused ring structures, making them noteworthy in both chemical and pharmaceutical sciences. The presence of chloro and fluoro substituents, alongside the diazepine core, lends the molecule unique properties that may have significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one generally involves multi-step reactions starting from readily available aromatic compounds. The key steps may include:
Nitration of the aromatic ring.
Reduction of the nitro group to an amine.
Formation of the diazepine ring through cyclization reactions.
Introduction of the chloro and fluoro groups via electrophilic substitution reactions.
Industrial Production Methods
Industrial synthesis of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. High-pressure reactors and microwave-assisted synthesis can be employed to optimize reaction conditions, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions at the methyl group, yielding corresponding carboxylic acids or ketones.
Reduction: Reduction of the diazepine ring can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the aromatic ring system.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminium hydride, palladium on carbon with hydrogen.
Substitution Reagents: Halogenating agents like N-chlorosuccinimide, fluorinating agents like Selectfluor.
Major Products Formed
Oxidation and reduction reactions primarily alter the functional groups without breaking the core ring structure. Substitution reactions can produce derivatives with different halogen atoms or other substituents.
Scientific Research Applications
2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one finds applications across several domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials with desired properties.
Mechanism of Action
The biological activity of 2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one likely involves interactions with specific molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the electronic distribution within the molecule, enhancing its binding affinity and specificity towards these targets. The mechanism may involve inhibition of enzyme activity or modulation of receptor functions, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can be compared with other compounds in the pyrimidobenzodiazepine family:
2-Chloro-8-fluoro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: Lacks the methyl group, leading to different steric and electronic properties.
2-Chloro-8-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: Absence of the fluoro group, resulting in altered reactivity and biological activity.
8-Fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: No chloro substituent, affecting its chemical stability and interaction with molecular targets.
Conclusion
This compound stands out due to its unique combination of substituents and structural complexity
Properties
IUPAC Name |
2-chloro-8-fluoro-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O/c1-18-9-3-2-6(14)4-7(9)11(19)16-8-5-15-12(13)17-10(8)18/h2-5H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWHWWGFXGRWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC3=CN=C(N=C31)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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